molecular formula C12H8Cl3NO2S B12092270 N-(2,4,5-trichlorophenyl)benzenesulfonamide

N-(2,4,5-trichlorophenyl)benzenesulfonamide

Cat. No.: B12092270
M. Wt: 336.6 g/mol
InChI Key: BFSIEXXLYRTAOP-UHFFFAOYSA-N
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Description

N-(2,4,5-trichlorophenyl)benzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzenesulfonyl moiety and a 2,4,5-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, which acts as an acid scavenger. The general reaction scheme is as follows:

2,4,5-trichloroaniline+benzenesulfonyl chlorideThis compound+HCl\text{2,4,5-trichloroaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4,5-trichloroaniline+benzenesulfonyl chloride→this compound+HCl

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Oxidation and Reduction: While the sulfonamide group is relatively stable, the aromatic rings can undergo oxidation or reduction under specific conditions.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Depending on the nucleophile, products can vary widely.

    Oxidation: Oxidized aromatic compounds.

    Reduction: Reduced aromatic compounds.

    Hydrolysis: 2,4,5-trichloroaniline and benzenesulfonic acid.

Scientific Research Applications

N-(2,4,5-trichlorophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4,5-trichlorophenyl)benzenesulfonamide involves its interaction with biological targets, primarily through the sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. The compound may also interact with other molecular targets, disrupting cellular processes and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-trichlorophenyl)benzenesulfonamide
  • N-(3,4-dichlorophenyl)benzenesulfonamide
  • N-(2,4-dichlorophenyl)benzenesulfonamide

Uniqueness

N-(2,4,5-trichlorophenyl)benzenesulfonamide is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and inhibitory effects, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H8Cl3NO2S

Molecular Weight

336.6 g/mol

IUPAC Name

N-(2,4,5-trichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8Cl3NO2S/c13-9-6-11(15)12(7-10(9)14)16-19(17,18)8-4-2-1-3-5-8/h1-7,16H

InChI Key

BFSIEXXLYRTAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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